Superior C-5 Iodide Reactivity for Cross-Coupling
The 5-iodo substituent in 5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine offers a significantly more reactive site for palladium-catalyzed cross-coupling reactions compared to the analogous 5-bromo and 5-chloro derivatives. This increased reactivity facilitates more efficient and higher-yielding syntheses of diverse 5-substituted pyrrolo[2,3-d]pyrimidine libraries, a critical step in medicinal chemistry optimization . While direct kinetic data for this specific compound is not available, the established order of reactivity for aryl halides in cross-coupling is I > Br >> Cl, a class-level inference well-supported by physical organic chemistry principles [1].
| Evidence Dimension | Relative Reactivity in Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Iodide leaving group (5-Iodo) |
| Comparator Or Baseline | Bromide (5-Bromo) and Chloride (5-Chloro) |
| Quantified Difference | Qualitative order: I > Br > Cl (Class-level inference) |
| Conditions | Standard palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) |
Why This Matters
For procurement, this translates to a more versatile and efficient building block for creating diverse compound libraries, reducing synthesis time and material costs.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. View Source
